molecular formula C6H3Br2NO2 B169743 1,3-Dibromo-2-nitrobenzene CAS No. 13402-32-9

1,3-Dibromo-2-nitrobenzene

Cat. No.: B169743
CAS No.: 13402-32-9
M. Wt: 280.9 g/mol
InChI Key: HATHNBZPXBWLFB-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-nitrobenzene: is an organic compound with the molecular formula C6H3Br2NO2 . It is a derivative of benzene, where two bromine atoms and one nitro group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of benzene derivatives. The typical synthetic route includes:

    Nitration: Benzene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.

    Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium hydroxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of compounds like 1,3-dimethoxy-2-nitrobenzene.

    Reduction: Formation of 1,3-dibromo-2-aminobenzene.

Scientific Research Applications

1,3-Dibromo-2-nitrobenzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of drugs and medicinal compounds.

    Material Science: In the production of polymers and advanced materials.

    Agriculture: As a precursor for agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atoms can be displaced by nucleophiles, leading to the formation of various substituted products. The reduction of the nitro group to an amino group involves the transfer of electrons and protons, facilitated by a catalyst.

Comparison with Similar Compounds

  • 1,2-Dibromo-4-nitrobenzene
  • 1,4-Dibromo-2-nitrobenzene
  • 2,6-Dibromo-1-nitrobenzene

Comparison: 1,3-Dibromo-2-nitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic applications and research purposes.

Properties

IUPAC Name

1,3-dibromo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATHNBZPXBWLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504741
Record name 1,3-Dibromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13402-32-9
Record name 1,3-Dibromo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of 1,3-Dibromo-2-nitrobenzene in the synthesis of 3-Bromo-2-nitrobenzaldehyde?

A1: this compound serves as the crucial starting material in the synthesis of 3-Bromo-2-nitrobenzaldehyde. [] The research article outlines a five-step synthesis utilizing readily available reagents. This synthetic route holds promise due to its cost-effectiveness and high yield compared to potential alternative methods. []

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